molecular formula C10H15NS B12718316 Pyridine, 3-((butylthio)methyl)- CAS No. 102207-56-7

Pyridine, 3-((butylthio)methyl)-

Cat. No.: B12718316
CAS No.: 102207-56-7
M. Wt: 181.30 g/mol
InChI Key: UTVAECQXLLUARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-((butylthio)methyl)- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring structure with one nitrogen atom, making it an aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((butylthio)methyl)- can be achieved through various methods. One common approach involves the nucleophilic substitution reaction where a butylthio group is introduced to the pyridine ring. This can be done using butylthiol and a suitable pyridine derivative under controlled conditions. The reaction typically requires a base to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.

Industrial Production Methods

Industrial production of Pyridine, 3-((butylthio)methyl)- often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Catalysts may be used to enhance the reaction rate and selectivity. The process generally includes steps for purification and isolation of the final product, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((butylthio)methyl)- undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the butylthio group or alter the pyridine ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Pyridine, 3-((butylthio)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-((butylthio)methyl)- involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or other electrophiles. The butylthio group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, which lacks the butylthio group.

    3-Methylpyridine: A similar compound with a methyl group instead of a butylthio group.

    Pyrimidine: Another nitrogen-containing heterocycle with different chemical properties.

Uniqueness

Pyridine, 3-((butylthio)methyl)- is unique due to the presence of the butylthio group, which imparts distinct chemical reactivity and potential applications. This group can participate in specific redox reactions and interactions that are not possible with simpler pyridine derivatives.

Properties

CAS No.

102207-56-7

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-(butylsulfanylmethyl)pyridine

InChI

InChI=1S/C10H15NS/c1-2-3-7-12-9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3

InChI Key

UTVAECQXLLUARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.